Binding Affinity vs. JQ1
Brd4-IN-5 exhibits a distinct binding affinity profile for the BRD4 bromodomains compared to the widely used pan-BET inhibitor JQ1. Brd4-IN-5 shows a Ki of 9.7 nM for BD1 and 16.1 nM for BD2, demonstrating a 1.7-fold bias towards BD1 . In contrast, JQ1 is characterized as a pan-inhibitor with reported Kds of 49 nM for BD1 and 90 nM for BD2, which translates to a similar ~1.8-fold bias [1]. While the BD1 preference ratio is comparable, the absolute binding affinities differ substantially, with Brd4-IN-5 showing 5-fold and 5.6-fold higher absolute potency than JQ1 for BD1 and BD2, respectively. This quantifiable difference in target engagement is a key consideration for assays where lower drug concentrations are required or where differential binding kinetics may impact results.
| Evidence Dimension | Binding affinity to BRD4 BD1 and BD2 domains |
|---|---|
| Target Compound Data | Ki(BD1) = 9.7 nM; Ki(BD2) = 16.1 nM |
| Comparator Or Baseline | JQ1: Kd(BD1) = 49 nM; Kd(BD2) = 90 nM |
| Quantified Difference | Brd4-IN-5 shows 5.1-fold higher absolute potency for BD1 and 5.6-fold higher absolute potency for BD2 compared to JQ1. |
| Conditions | Target compound data from InvivoChem datasheet. Comparator data from Filippakopoulos et al., 2010 (Nature). Note: Ki and Kd are related but not identical binding constants, representing a cross-assay comparison. |
Why This Matters
The higher absolute binding affinity of Brd4-IN-5 allows for experiments at lower working concentrations, which can reduce solvent toxicity and off-target effects associated with high-concentration pan-inhibitors.
- [1] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
